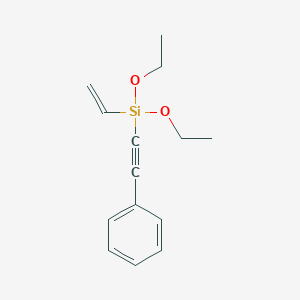
Ethenyl(diethoxy)(phenylethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(diethoxy)(phenylethynyl)silane is an organosilicon compound characterized by the presence of ethenyl, diethoxy, and phenylethynyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl(diethoxy)(phenylethynyl)silane can be synthesized through a Grignard reaction involving phenylmagnesium chloride and triethoxysilane . The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions precisely. The process may include steps such as the preparation of Grignard reagents, the controlled addition of triethoxysilane, and subsequent purification through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Ethenyl(diethoxy)(phenylethynyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of the ethenyl and phenylethynyl groups, which can participate in addition and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the addition of water to the compound, leading to the formation of silanols and ethanol.
Polymerization: The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Polymers: Formed during polymerization.
Scientific Research Applications
Ethenyl(diethoxy)(phenylethynyl)silane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to form stable siloxane bonds.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Biology and Medicine:
Mechanism of Action
The mechanism of action of ethenyl(diethoxy)(phenylethynyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethenyl and phenylethynyl groups can participate in addition and substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom .
Comparison with Similar Compounds
Tetraethoxysilane (TEOS): Used in the synthesis of silica and silicate glasses.
Hexaethoxydisiloxane (HEDS): Forms four-membered cyclic siloxanes during hydrolysis.
Octaethoxytrisiloxane (OETS): Forms various cyclic siloxanes during hydrolysis.
Uniqueness: Ethenyl(diethoxy)(phenylethynyl)silane is unique due to the presence of both ethenyl and phenylethynyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of advanced materials and organosilicon compounds .
Properties
CAS No. |
143578-58-9 |
|---|---|
Molecular Formula |
C14H18O2Si |
Molecular Weight |
246.38 g/mol |
IUPAC Name |
ethenyl-diethoxy-(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H18O2Si/c1-4-15-17(6-3,16-5-2)13-12-14-10-8-7-9-11-14/h6-11H,3-5H2,1-2H3 |
InChI Key |
QZEACKIMKRKUBT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C=C)(C#CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


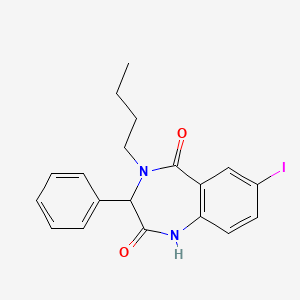
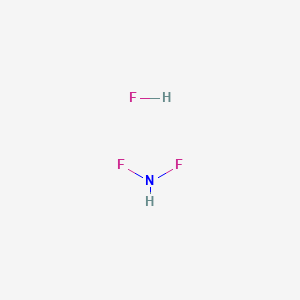
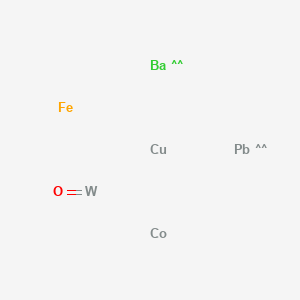
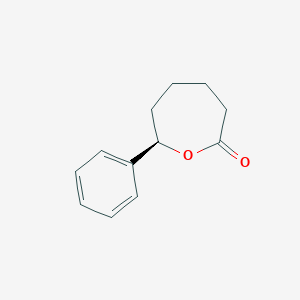
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
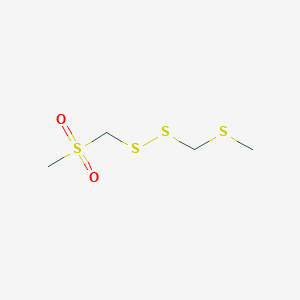
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
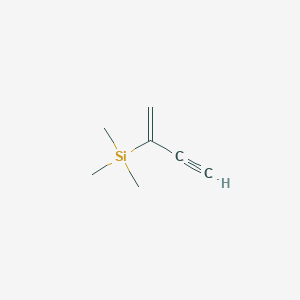
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
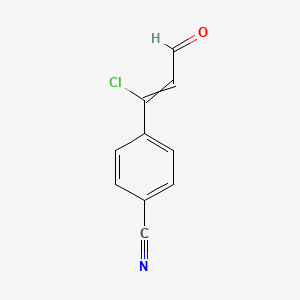

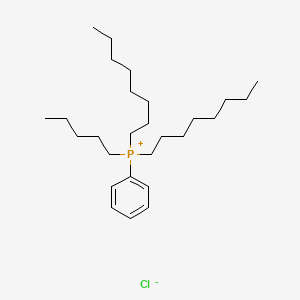
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

